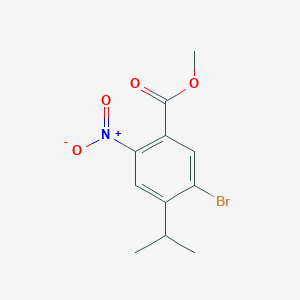

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-nitro-4-propan-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-6(2)7-5-10(13(15)16)8(4-9(7)12)11(14)17-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVOZHRQXALCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1Br)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201177543 | |

| Record name | Benzoic acid, 5-bromo-4-(1-methylethyl)-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400645-04-6 | |

| Record name | Benzoic acid, 5-bromo-4-(1-methylethyl)-2-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-bromo-4-(1-methylethyl)-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Key Intermediates

Isopropylation of the Aromatic Ring

- The isopropyl substituent at the 4-position is typically introduced via Friedel-Crafts alkylation using isopropyl chloride or isopropyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Control of temperature and stoichiometry is critical to avoid polyalkylation or rearrangement.

- Bromination is achieved using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

- The presence of activating or deactivating groups influences regioselectivity. For example, the isopropyl group is ortho/para-directing, while the nitro group is strongly deactivating and meta-directing.

- Bromination is generally performed after isopropylation but before nitration to ensure substitution at the 5-position.

- Nitration is conducted using a mixture of nitric acid and sulfuric acid (nitrating mixture).

- The reaction temperature is maintained low (0–5 °C) to control the degree of nitration and avoid oxidation or degradation.

- The nitro group is introduced selectively at the 2-position due to directing effects of existing substituents.

- The carboxylic acid precursor is converted to the methyl ester by reaction with methanol in the presence of acid catalysts such as sulfuric acid or by using methyl iodide and a base like potassium carbonate in a nucleophilic substitution.

- Esterification is often performed as the final step to improve compound stability and facilitate purification.

Detailed Preparation Method Example

A representative synthetic route based on literature data and patents is summarized below:

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | Benzene derivative + isopropyl chloride + AlCl3, 0–25 °C | 75–85 | Control temperature to avoid polyalkylation |

| 2 | Bromination | NBS or Br2 in acetic acid or CCl4, 0–5 °C | 70–90 | Bromination regioselective for 5-position; NBS preferred for milder conditions |

| 3 | Nitration | HNO3/H2SO4 mixture, 0–5 °C | 60–80 | Low temperature nitration to avoid side products |

| 4 | Esterification | Methanol + H2SO4 or MeI + K2CO3 in DMF, room temp to 80 °C | 90–97 | Methyl iodide with base often gives higher yields and cleaner products |

Research Findings and Optimization Notes

- Catalyst and Reagent Selection: Use of N-bromosuccinimide (NBS) for bromination offers better control and fewer by-products compared to elemental bromine, improving yields and purification ease.

- Temperature Control: Maintaining low temperatures during nitration (0–5 °C) is critical to prevent over-nitration and decomposition.

- Esterification Efficiency: Methyl iodide with cesium carbonate or potassium carbonate in N,N-dimethylformamide (DMF) results in high esterification yields (up to 97%) at moderate temperatures (20–80 °C).

- Purification: Silica gel column chromatography with hexane/ethyl acetate gradients and recrystallization from ethanol or dichloromethane are effective for isolating pure methyl 5-bromo-4-isopropyl-2-nitrobenzoate.

- Industrial Suitability: The described methods align with industrial processes emphasizing mild reaction conditions, high yield, and simple workup, as exemplified in related patents for brominated and nitrated aromatic compounds.

Comparative Data Table of Related Compound Preparations

Chemical Reactions Analysis

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate undergoes several types of chemical reactions:

Reduction: Conversion of the nitro group to an amine.

Bromination: Introduction of a bromine atom to the benzene ring.

Common reagents used in these reactions include nitric acid for nitration, reducing agents like tin and hydrochloric acid for reduction, and bromine for bromination. The major products formed from these reactions include various substituted benzoates and amines.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is primarily utilized in organic synthesis, particularly in the formation of complex organic molecules through various reactions:

- Suzuki-Miyaura Coupling : This compound can participate in cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for synthesizing larger molecular frameworks.

- Reduction Reactions : It can be reduced to yield amines, contributing to the synthesis of biologically active compounds.

2. Biological Activity

The compound exhibits notable biological activity, particularly in cancer research and enzyme inhibition:

- Antitumor Activity : In vitro studies have shown that this compound effectively inhibits the growth of cancer cell lines such as HeLa and Jurkat cells. The mechanism involves inducing apoptosis selectively in cancer cells while sparing non-cycling peripheral blood mononuclear cells.

-

Enzyme Inhibition : This compound has been evaluated for its ability to inhibit enzymes relevant to neurodegenerative diseases:

- Monoamine Oxidase-B (MAO-B) : It shows potential as a selective inhibitor, which could be beneficial in treating conditions like Parkinson's disease.

- Acetylcholinesterase (AChE) : Its inhibition suggests possible applications in enhancing cholinergic transmission for Alzheimer's disease treatment.

Study on Antitumor Effects

A study investigated the effects of this compound on tumor growth using xenograft models. The results demonstrated significant reductions in tumor size when administered at specific dosages. The underlying mechanism was linked to modulation of cell cycle proteins and induction of apoptosis through caspase activation pathways.

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 15 | Antitumor activity |

| Alisertib | 20 | Aurora A inhibition |

| Staurosporine | 10 | Non-selective cytotoxicity |

Mechanism of Action

The exact mechanism of action for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is not well-documented. it is likely that the compound interacts with specific molecular targets in proteins, affecting their function and interactions. The pathways involved may include various enzymatic reactions and binding interactions with protein active sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate listed in the Combi-Blocks Nitro Compounds Catalog () share a methyl nitrobenzoate backbone but differ in substituent positions and functional groups. Below is a comparative analysis based on substituent effects, purity, and inferred properties:

Table 1: Structural and Functional Comparison of Methyl Nitrobenzoate Derivatives

| Compound ID | Substituents (Positions) | CAS Number | Purity | Key Features |

|---|---|---|---|---|

| QA-6418 | 5-Br, 4-Isopropyl, 2-NO₂ | 1400645-04-6 | 95% | High steric bulk, electron-withdrawing groups at 2 and 5 positions. |

| WZ-9043 | 3-Br, 4-OCH₃, 5-NO₂ | 40258-73-9 | 97% | Methoxy group (electron-donating) at 4, bromine and nitro at adjacent positions. |

| QJ-9113 | 4-Br, 2-OCH₃, 5-NO₂ | 98590-43-3 | 95% | Methoxy at 2 (ortho to nitro), bromine at 3. Potential for intramolecular H-bonding. |

| QJ-1907 | 5-Br, 2-OCH₃, 3-NO₂ | 67657-90-3 | 98% | Nitro at 3 (meta to ester), methoxy at 2. Altered electronic distribution. |

| WZ-9097 | 3-Br, 4-NHCH₃, 5-NO₂ | 1219123-06-4 | 98% | Methylamino group (basic) at 4; unique N–H bonding potential. |

Key Comparative Insights:

Substituent Position and Reactivity: QA-6418’s 2-nitro and 5-bromo groups create a para-directing pattern, favoring electrophilic substitution at position 4. In contrast, WZ-9043’s 3-bromo and 4-methoxy groups may lead to ortho/para selectivity due to the methoxy’s electron-donating nature . highlights that bulky groups disrupt hydrogen-bonding networks, affecting crystal packing .

Electronic Effects: QA-6418’s nitro group at position 2 withdraws electron density, deactivating the ring. QJ-1907’s 3-nitro group may exhibit weaker deactivation due to its meta position relative to the ester . WZ-9097’s methylamino group introduces basicity and hydrogen-bond donor capacity, unlike the inert isopropyl group in QA-6416. This could enhance solubility in polar solvents .

Synthetic Accessibility: Higher purity (98%) in QJ-1907 and WZ-9097 suggests optimized synthetic routes, possibly due to milder reaction conditions for methoxy/methylamino incorporation. QA-6418’s 95% purity may reflect challenges in introducing the isopropyl group .

Crystallographic Considerations :

- Tools like SHELX () and ORTEP () are critical for resolving structural differences. QA-6418’s steric bulk may result in lower symmetry crystals compared to QJ-9113’s planar methoxy-substituted derivative .

Research Findings and Implications

While direct experimental data (e.g., melting points, solubility) are unavailable in the provided evidence, trends can be inferred:

- Solubility : QA-6418’s hydrophobicity (isopropyl) likely reduces aqueous solubility compared to methoxy analogs.

- Crystallinity: ’s discussion on hydrogen bonding suggests QA-6418 may form fewer intermolecular interactions than WZ-9097, which has an N–H donor .

Biological Activity

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a compound of significant interest in biological and chemical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is a halogenated benzoate derivative, characterized by its bromine and nitro substituents on the aromatic ring. Its molecular formula is C12H14BrN1O2, and it is primarily utilized in organic synthesis and proteomics research.

The biological activity of this compound is largely attributed to its ability to participate in various biochemical pathways:

- Target Interaction : This compound interacts with specific proteins involved in cell signaling and division, particularly targeting kinases such as Aurora A, which plays a crucial role in mitosis.

- Inhibition Studies : Similar compounds have demonstrated inhibition of various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting potential neuroprotective effects .

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have shown its effectiveness against cancer cell lines such as HeLa and Jurkat cells. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells while sparing non-cycling peripheral blood mononuclear cells (PBMCs), indicating a selective toxicity profile .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes relevant to various diseases:

- MAO-B Inhibition : Compounds structurally related to this compound have shown promising results as selective inhibitors of MAO-B, which is implicated in neurodegenerative disorders like Parkinson's disease .

- AChE Activity : The potential of this compound to inhibit AChE suggests applications in treating Alzheimer's disease by enhancing cholinergic transmission .

Study on Antitumor Effects

A study investigating the effects of this compound on tumor growth in xenograft models demonstrated significant reductions in tumor size when administered at specific dosages. The mechanism was linked to the modulation of cell cycle proteins and induction of apoptosis through caspase activation pathways .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 15 | Antitumor activity |

| Alisertib | 20 | Aurora A inhibition |

| Staurosporine | 10 | Non-selective cytotoxicity |

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to other halogenated benzoates:

| Compound | Biological Activity | Selectivity |

|---|---|---|

| This compound | Antitumor, MAO-B inhibition | High |

| Methyl 2-bromo-5-nitrobenzoate | Moderate antitumor activity | Moderate |

| Methyl 5-bromo-2-nitrobenzoate | Low MAO-B inhibition | Low |

Q & A

Q. What are the recommended synthetic routes for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include:

- Bromination : Introducing bromine at the 5-position using electrophilic aromatic substitution (e.g., Br₂ with FeBr₃) .

- Isopropyl Group Introduction : Friedel-Crafts alkylation or directed ortho-metalation strategies may position the isopropyl group at the 4-position .

- Nitration : Nitration at the 2-position using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

Optimization : Use low-temperature kinetics studies to minimize side reactions. Monitor intermediates via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. DMF) to improve regioselectivity .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from bromine and nitro groups .

- IR : Confirm ester (C=O ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functionalities .

- Crystallography :

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and nitro groups influence reactivity?

- Steric Effects : The bulky isopropyl group at the 4-position hinders nucleophilic attack at adjacent positions, directing reactions to the 5-bromo or 2-nitro sites .

- Electronic Effects :

- The nitro group is a strong meta-directing deactivator, reducing electrophilicity at the 3- and 6-positions.

- Bromine’s inductive effect enhances electrophilicity at the 5-position, facilitating Suzuki-Miyaura cross-coupling .

Experimental Validation : Compare reaction rates in substituted analogs using Hammett plots or computational DFT studies .

Q. How can crystallographic data discrepancies (e.g., disordered regions) be resolved during refinement?

Q. What medicinal chemistry applications and assays are relevant for derivatives of this compound?

- Applications :

- Assays :

Comparative Analysis of Substituent Effects

| Compound | Substituents | Key Reactivity Differences | Reference |

|---|---|---|---|

| Methyl 5-bromo-2-nitrobenzoate | No isopropyl group | Faster bromine displacement at 5-position | |

| Methyl 4-isopropyl-2-nitrobenzoate | No bromine | Reduced electrophilicity at 5-position | |

| Methyl 5-cyano-2-nitrobenzoate | Cyano at 5-position | Enhanced electron-withdrawing effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.